Glucocorticoid Receptor Binding Affinity
In a direct competitive binding assay using rat hepatic glucocorticoid receptor preparations and [³H]-dexamethasone as the radioligand, Indopred displaced binding with an IC₅₀ of 398 nM. Under identical conditions, prednisolone exhibited an IC₅₀ of 158 nM, and ibupred (the prednisolone–ibuprofen conjugate) exhibited an IC₅₀ of 133 nM [1]. Indopred therefore shows a 2.5-fold lower receptor affinity than prednisolone and a 3.0-fold lower affinity than ibupred, indicating that the indomethacin moiety modulates receptor interaction differently than ibuprofen in this conjugate series [1].
| Evidence Dimension | Glucocorticoid receptor binding affinity (IC₅₀ for displacement of [³H]-dexamethasone) |
|---|---|
| Target Compound Data | IC₅₀ = 398 nM (Indopred) |
| Comparator Or Baseline | IC₅₀ = 158 nM (Prednisolone); IC₅₀ = 133 nM (Ibupred) |
| Quantified Difference | Indopred vs. Prednisolone: 2.5-fold lower affinity; Indopred vs. Ibupred: 3.0-fold lower affinity |
| Conditions | Rat hepatic glucocorticoid receptor preparation; competitive displacement of [³H]-dexamethasone; in vitro binding assay |
Why This Matters
This quantitative receptor affinity difference means that Indopred cannot be assumed to have the same genomic glucocorticoid effects as prednisolone or ibupred at equimolar concentrations, directly impacting dose selection and interpretation of in vivo anti-inflammatory and metabolic outcomes in preclinical studies.
- [1] McLean HM, Lee HJ. Binding of conjugates of prednisolone and non-steroidal anti-inflammatory drugs to glucocorticoid receptors and their acute pharmacological activities in rats. Med Chem Res. 2002;11(4):238-247. View Source
